The synthesis of 4-Deschloro-2-chlorobenzoyl Rebapimide involves multiple steps that start with the preparation of intermediate compounds. The general synthetic route includes:
The molecular structure of 4-Deschloro-2-chlorobenzoyl Rebapimide features a complex arrangement that includes:
The canonical SMILES representation for this compound is C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl
, which provides insight into its structural features.
4-Deschloro-2-chlorobenzoyl Rebapimide can undergo several chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions employed, including temperature, pressure, and solvent choice.
The physical and chemical properties of 4-Deschloro-2-chlorobenzoyl Rebapimide include:
These properties are critical for understanding how the compound behaves under different experimental conditions and its potential applications in research and industry.
4-Deschloro-2-chlorobenzoyl Rebapimide has several notable applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: